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4-Chloro-7-methoxypyrido[3,2-d]pyrimidine Documentation Hub

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  • Product: 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine
  • CAS: 1256811-43-4

Core Science & Biosynthesis

Exploratory

Biological Activity of Pyrido[3,2-d]pyrimidine Analogs: An In-Depth Technical Guide

Executive Summary The pyrido[3,2-d]pyrimidine scaffold represents a privileged bicyclic heterocycle in medicinal chemistry, distinct from its more common isomer, pyrido[2,3-d]pyrimidine (the core of drugs like Palbocicli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrido[3,2-d]pyrimidine scaffold represents a privileged bicyclic heterocycle in medicinal chemistry, distinct from its more common isomer, pyrido[2,3-d]pyrimidine (the core of drugs like Palbociclib). This structural isomerism—placing the pyridine nitrogen at position 5 rather than 8—significantly alters the electronic distribution and hydrogen-bonding capabilities within the pharmacophore.

This guide details the biological activity of pyrido[3,2-d]pyrimidine analogs, focusing on their dual utility as non-classical antifolates (targeting Dihydrofolate Reductase) and kinase inhibitors (targeting PI3K/mTOR and Microtubules). It provides validated synthetic protocols, structure-activity relationships (SAR), and mechanistic insights for researchers in drug discovery.

Structural Significance & Chemical Space

The pyrido[3,2-d]pyrimidine core functions as a bio-isostere of quinazoline and pteridine.[1] Its utility stems from its ability to mimic the purine ring of ATP and the pteridine ring of folates, allowing it to interrogate multiple binding pockets with high affinity.

FeaturePyrido[3,2-d]pyrimidinePyrido[2,3-d]pyrimidineBiological Implication
N-Position Position 5 (Pyridine fused)Position 8 (Pyridine fused)Alters H-bond acceptor vector in ATP pocket.
pKa ~3.5 - 4.5 (Pyridine N)~2.0 - 3.0[3,2-d] is more basic; affects solubility and lysosomal trapping.
Primary Target DHFR, PI3K

, Microtubules
CDK4/6, EGFR, DHFRDistinct selectivity profiles despite structural similarity.

Therapeutic Area 1: Antimicrobial & Antifolate Activity

The most established biological activity of 2,4-diaminopyrido[3,2-d]pyrimidines is the inhibition of Dihydrofolate Reductase (DHFR) .[1] These analogs act as non-classical lipophilic antifolates, penetrating cells without the need for the reduced folate carrier (RFC).

Mechanism of Action

These analogs compete with dihydrofolate for the active site of DHFR. By blocking the reduction of dihydrofolate to tetrahydrofolate, they deplete the pool of methyl donors required for thymidylate and purine synthesis, leading to "thymineless death" in rapidly dividing cells or pathogens.

Key Compounds & Potency[2]
  • Compound 7: 2,4-diamino-6-[(3',4',5'-trimethoxy-N-methylanilino)methyl]pyrido[3,2-d]pyrimidine.[2]

    • Target: Toxoplasma gondii DHFR (tgDHFR).[3][2][4]

    • Potency:

      
       nM.
      
    • Selectivity: >500-fold more potent than trimethoprim; high selectivity over rat liver DHFR.

  • Compound 15 (Gangjee et al., 2019):

    • Target: Pneumocystis jirovecii DHFR (pjDHFR).

    • Potency:

      
       nM.
      
    • Selectivity: 28-fold selective over human DHFR.

Structure-Activity Relationship (SAR)
  • 2,4-Diamino Motif: Essential for ion-pairing with the conserved Asp/Glu residue in the DHFR active site.

  • N9-Methylation: Methylation of the bridge nitrogen (between the heterocycle and the aryl side chain) significantly increases potency, often by inducing a conformational lock that favors binding.

  • 6-Substitution: Lipophilic aryl side chains at the C6 position improve cellular uptake and hydrophobic interactions within the active site cleft.

Therapeutic Area 2: Anticancer & Kinase Inhibition

Recent advancements have repurposed the scaffold for targeted cancer therapy, specifically inhibiting the PI3K/Akt/mTOR pathway and disrupting microtubule dynamics.

PI3K and mTOR Inhibition

The scaffold serves as an ATP-competitive inhibitor. The pyridine nitrogen (N5) forms a critical hydrogen bond with the hinge region of the kinase.

  • Compound S5: A selective PI3K

    
     inhibitor.[5]
    
    • Potency:

      
       nM.[4]
      
    • Activity: Potent antiproliferation in SU-DHL-6 (B-cell lymphoma) cell lines (

      
       nM).
      
    • Mechanism: Prevents phosphorylation of Akt (Ser473), inducing apoptosis in hematologic malignancies.

Microtubule Targeting

Certain 2-methyl substituted pyrido[3,2-d]pyrimidines bind to the colchicine site of tubulin.

  • Potency:

    
    
    
    
    
    M (Tubulin assembly inhibition).
  • Cytotoxicity:

    
     nM against MCF-7 breast cancer cells.
    
Signaling Pathway Visualization

The following diagram illustrates the intervention points of pyrido[3,2-d]pyrimidine analogs within the PI3K/mTOR pathway.

PI3K_Pathway RTK RTK / GPCR PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT Akt (PKB) PIP3->AKT Recruitment PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibits S6K S6K1 mTORC1->S6K Phosphorylation Proliferation Cell Proliferation S6K->Proliferation Promotes Inhibitor Pyrido[3,2-d]pyrimidine Analogs (e.g., S5) Inhibitor->PI3K Inhibition (ATP Competitive)

Caption: Mechanism of Action: Pyrido[3,2-d]pyrimidine analogs inhibit PI3K, blocking the conversion of PIP2 to PIP3, thereby arresting downstream Akt/mTOR signaling essential for cancer cell survival.

Experimental Protocols

Chemical Synthesis of the Scaffold

Unlike pyrido[2,3-d]pyrimidines which are often made from 6-aminouracil, the pyrido[3,2-d]pyrimidine core is efficiently synthesized starting from pyridine precursors to ensure correct nitrogen placement.

Protocol: Cyclization from 3-amino-2-pyridinecarbonitrile

  • Starting Material: 3-amino-2-pyridinecarbonitrile.[3]

  • Reagent: Chloroformamidine hydrochloride (cyanamide HCl).

  • Conditions: Heat in dimethyl sulfone (

    
    C) or reflux in diglyme.
    
  • Reaction:

    • The amino group attacks the nitrile of the cyanamide.

    • Cyclization occurs onto the nitrile of the pyridine ring.

  • Yield: Typically 60-80% of 2,4-diaminopyrido[3,2-d]pyrimidine .[6]

Protocol: 6-Substitution (for Antifolates)

  • Intermediate: 2,4-diamino-6-methylpyrido[3,2-d]pyrimidine.[2]

  • Bromination: React with NBS (N-bromosuccinimide) in acetic acid to yield the 6-bromomethyl derivative.

  • Coupling: React the 6-bromomethyl intermediate with the appropriate aniline (e.g., 3,4,5-trimethoxyaniline) in DMF at room temperature.

  • Purification: Silica gel chromatography (MeOH/CHCl3 gradient).

In Vitro PI3K Kinase Assay

Objective: Determine


 of analogs against recombinant PI3K

.
  • Reagents: Recombinant PI3K

    
     protein, PIP2 substrate, ATP, 
    
    
    
    .
  • Buffer: 50 mM HEPES (pH 7.5), 3 mM

    
    , 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS.
    
  • Procedure:

    • Prepare 3-fold serial dilutions of the test compound in DMSO.

    • Incubate compound with PI3K

      
       enzyme for 15 min at room temperature.
      
    • Initiate reaction by adding ATP/PIP2 mixture.

    • Incubate for 60 min at room temperature.

    • Terminate reaction with phosphoric acid.

  • Detection: Spot reaction mixture onto filter plates, wash, and measure radioactivity via liquid scintillation counting.

  • Analysis: Fit data to a sigmoidal dose-response curve to calculate

    
    .
    

References

  • Gangjee, A., et al. (2019). Development of substituted pyrido[3,2-d]pyrimidines as potent and selective dihydrofolate reductase inhibitors for pneumocystis pneumonia infection. Bioorganic & Medicinal Chemistry Letters. Link

  • Bai, H., et al. (2023). Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors. Drug Development Research. Link

  • Rosowsky, A., et al. (1998). 6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase. Journal of Medicinal Chemistry. Link

  • Taltavull, J., et al. (2010). Synthesis and biological activity of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel and potent PDE4 inhibitors. Journal of Medicinal Chemistry. Link

  • AACR Annual Meeting (2023). Design, synthesis, and structure-activity relationships of substituted pyrido[3,2-d]pyrimidines as microtubule targeting agents. Cancer Research.[7] Link

Sources

Foundational

The Ascending Therapeutic Trajectory of 7-Substituted Pyrido[3,2-d]pyrimidines: A Technical Guide to a Promising Scaffold

For the attention of Researchers, Scientists, and Drug Development Professionals. This in-depth technical guide explores the burgeoning therapeutic potential of the pyrido[3,2-d]pyrimidine core, with a particular focus o...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide explores the burgeoning therapeutic potential of the pyrido[3,2-d]pyrimidine core, with a particular focus on the strategic importance of substitution at the 7-position. While direct literature on 7-methoxypyrido[3,2-d]pyrimidines is nascent, this document will synthesize data from closely related analogs and the broader pyridopyrimidine family to build a compelling case for its investigation. We will delve into the synthesis, known biological targets, and mechanisms of action of this promising heterocyclic scaffold, providing a robust framework for future research and development.

The Pyrido[3,2-d]pyrimidine Scaffold: A Privileged Heterocycle in Medicinal Chemistry

The fusion of pyrimidine and pyridine rings gives rise to a class of nitrogen-containing heterocycles known as pyridopyrimidines. These structures are of significant interest in medicinal chemistry due to their diverse biological activities.[1] The pyrido[3,2-d]pyrimidine isomer, in particular, has emerged as a scaffold of interest for targeting a range of therapeutic areas, from cancer to inflammatory and viral diseases.[2][3]

The strategic placement of nitrogen atoms in the bicyclic system allows for a three-dimensional arrangement of hydrogen bond donors and acceptors, as well as aromatic surfaces for π-π stacking, facilitating interactions with various biological macromolecules. The substituent at the 7-position of the pyrido[3,2-d]pyrimidine core plays a crucial role in modulating the compound's pharmacokinetic and pharmacodynamic properties, influencing its potency, selectivity, and overall therapeutic profile.

Synthesis of the Pyrido[3,2-d]pyrimidine Core and Introduction of 7-Substituents

The construction of the pyrido[3,2-d]pyrimidine nucleus is a key step in the exploration of its therapeutic potential. A versatile synthetic approach allows for the introduction of various functionalities at the 7-position, enabling a systematic investigation of structure-activity relationships (SAR).

A common strategy involves the initial construction of a substituted pyridine ring, followed by the annulation of the pyrimidine ring. For the introduction of substituents at the 7-position, a multi-step synthesis can be employed, starting from a suitable pyridine precursor. The following diagram illustrates a generalized synthetic workflow for accessing 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines.

Synthetic_Workflow A Substituted Pyridine Precursor B Pyrimidine Ring Annulation A->B Cyclization C Functionalization at C7 B->C Modification D Final Pyrido[3,2-d]pyrimidine Derivative C->D Diversification

Caption: Generalized workflow for the synthesis of 7-substituted pyrido[3,2-d]pyrimidines.

This synthetic flexibility is crucial for generating a library of compounds with diverse 7-substituents, including the methoxy group, to probe their impact on biological activity.

Therapeutic Targets and Mechanisms of Action

The pyrido[3,2-d]pyrimidine scaffold has been shown to interact with several key therapeutic targets, primarily in the realm of oncology. The following sections detail the known targets and the mechanistic insights gained from studies on this scaffold.

Kinase Inhibition: Targeting the PI3K/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4] A series of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines have been identified as potent inhibitors of PI3K and mTOR.[4]

The introduction of a substituent at the C-7 position has been shown to be a key determinant of activity and selectivity. While a substituent at C-7 was observed to decrease mTOR inhibition to some extent, certain derivatives maintained potent activity against this kinase with IC50 values around 100 nM.[4] Furthermore, modifications at the 7-position have led to the development of quasi-selective PI3K inhibitors.[4]

The following diagram illustrates the central role of the PI3K/mTOR pathway in cell signaling and its inhibition by pyrido[3,2-d]pyrimidine derivatives.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor Pyrido[3,2-d]pyrimidine Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: Inhibition of the PI3K/mTOR signaling pathway by pyrido[3,2-d]pyrimidine derivatives.

The demonstrated ability to modulate the PI3K/mTOR pathway underscores the potential of 7-substituted pyrido[3,2-d]pyrimidines as anticancer agents. The introduction of a 7-methoxy group could potentially enhance binding affinity and selectivity for these kinase targets.

Microtubule Targeting Agents: A Potent Anticancer Strategy

Microtubules are dynamic cytoskeletal polymers essential for cell division, motility, and intracellular transport.[5] Agents that interfere with microtubule dynamics are among the most successful classes of chemotherapeutic drugs. Recently, a series of substituted pyrido[3,2-d]pyrimidines have been identified as novel microtubule targeting agents that bind to the colchicine site of tubulin.[5]

One particularly potent compound, with a 2-CH3 substitution and an N4-4'-methoxyaniline group, demonstrated remarkable cytotoxicity against cancer cell lines. This compound inhibited tubulin assembly with an IC50 of 0.72 μM and exhibited potent activity against the MCF-7 breast cancer cell line with an IC50 of 2.5 nM.[5] Notably, this compound was also highly effective against a P-glycoprotein (Pgp) overexpressing ovarian cancer cell line, suggesting its potential to overcome multidrug resistance.[5]

Table 1: In Vitro Activity of a Representative Pyrido[3,2-d]pyrimidine Microtubule Targeting Agent [5]

Compound/Cell LineIC50 (nM)
Compound 7 (N4-4'-methoxyaniline)
MCF-7 (Breast Cancer)2.5
OVCAR-8 (Ovarian Cancer)3.0
NCI/ADR-RES (Pgp overexpressing)3.0
Combretastatin-A4
MCF-7 (Breast Cancer)~8.75
Paclitaxel
NCI/ADR-RES (Pgp overexpressing)1,500

The potent activity of a pyrido[3,2-d]pyrimidine bearing a methoxy-substituted aniline highlights the favorable impact of the methoxy group on the anticancer efficacy of this scaffold. This provides a strong rationale for investigating the therapeutic potential of a 7-methoxy substituted analog.

Experimental Protocols

To facilitate further research into this promising class of compounds, detailed experimental protocols for key assays are provided below.

Kinase Inhibition Assay (PI3K/mTOR)

Objective: To determine the in vitro inhibitory activity of test compounds against PI3K and mTOR kinases.

Methodology:

  • Reagents and Materials: Recombinant human PI3K and mTOR enzymes, ATP, kinase substrate (e.g., PIP2 for PI3K), kinase buffer, detection antibody, and a suitable detection system (e.g., fluorescence or luminescence-based).

  • Compound Preparation: Dissolve test compounds in 100% DMSO to create stock solutions. Prepare serial dilutions in assay buffer.

  • Assay Procedure:

    • Add the kinase enzyme to the wells of a microplate.

    • Add the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP and the appropriate substrate.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection antibody.

    • Measure the signal using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO). Determine the IC50 value by fitting the data to a dose-response curve.

Tubulin Polymerization Assay

Objective: To assess the ability of test compounds to inhibit the polymerization of tubulin into microtubules.

Methodology:

  • Reagents and Materials: Purified tubulin, polymerization buffer (e.g., MES buffer containing GTP and glutamate), and a spectrophotometer capable of measuring absorbance at 340 nm.

  • Compound Preparation: Prepare stock solutions of test compounds in DMSO and dilute to the desired concentrations in polymerization buffer.

  • Assay Procedure:

    • Add tubulin to a cuvette containing polymerization buffer and the test compound.

    • Incubate the mixture at 37°C to induce polymerization.

    • Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Compare the rate and extent of tubulin polymerization in the presence of the test compound to a vehicle control (DMSO). Calculate the percentage of inhibition and determine the IC50 value.

Cell Viability Assay (MTT Assay)

Objective: To evaluate the cytotoxic effects of test compounds on cancer cell lines.

Methodology:

  • Cell Culture: Culture cancer cell lines (e.g., MCF-7, OVCAR-8) in appropriate media and conditions.

  • Compound Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • The MTT is reduced by metabolically active cells to form a purple formazan product.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Future Directions and the Promise of 7-Methoxypyrido[3,2-d]pyrimidines

The evidence presented in this guide strongly suggests that the pyrido[3,2-d]pyrimidine scaffold is a valuable starting point for the development of novel therapeutics, particularly in the field of oncology. The demonstrated importance of substitution at the 7-position for kinase inhibition, coupled with the potent anticancer activity of a methoxy-substituted analog in the microtubule targeting series, provides a compelling rationale for the synthesis and evaluation of 7-methoxypyrido[3,2-d]pyrimidine derivatives.

Future research should focus on:

  • Synthesis: The development of efficient and versatile synthetic routes to access a range of 7-alkoxy, including 7-methoxy, substituted pyrido[3,2-d]pyrimidines.

  • Biological Evaluation: Comprehensive screening of these novel compounds against a panel of cancer cell lines and a broad range of kinases to identify potent and selective inhibitors.

  • Mechanism of Action Studies: Elucidation of the precise molecular mechanisms by which these compounds exert their therapeutic effects.

  • In Vivo Studies: Evaluation of the most promising candidates in preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

References

[5] Shah, Y. V., Bai, R., Hamel, E., & Gangjee, A. (2023). Design, synthesis, and structure-activity relationships of substituted pyrido[3,2-d]pyrimidines as microtubule targeting agents and anti-cancer agents. Cancer Research, 83(7_Supplement), 6244. [Link]

[4] ProQuest. (n.d.). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Retrieved February 24, 2026, from [Link]

[2] Google Patents. (n.d.). WO2006069805A2 - Pyrido(3,2-d)pyrimidines and pharmaceutical compositions useful for medical treatment. Retrieved February 24, 2026, from

[3] Google Patents. (n.d.). US8729089B2 - Pyrido(3,2-d)pyrimidines useful for treating viral infections. Retrieved February 24, 2026, from

[1] Campos, J. F., Besson, T., & Berteina-Raboin, S. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. [Link]

Sources

Exploratory

Strategic Targeting of TAM Kinases: Axl and Mer Inhibitor Scaffolds

Topic: Axl and Mer Receptor Tyrosine Kinase Inhibitor Scaffolds Content Type: Technical Whitepaper Audience: Senior Researchers, Medicinal Chemists, Drug Discovery Leads Executive Summary The TAM family (Tyro3, Axl, Mer)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Axl and Mer Receptor Tyrosine Kinase Inhibitor Scaffolds Content Type: Technical Whitepaper Audience: Senior Researchers, Medicinal Chemists, Drug Discovery Leads

Executive Summary

The TAM family (Tyro3, Axl, Mer) of receptor tyrosine kinases (RTKs) represents a critical nexus in immuno-oncology, bridging tumor cell survival signaling with the suppression of innate immunity. While high structural homology (approx. 70% in the kinase domain) between Axl and Mer complicates selective targeting, distinct scaffold architectures have emerged that exploit subtle differences in the ATP-binding pocket, the gatekeeper residues, and the


C-helix dynamics. This guide dissects the structure-activity relationships (SAR) of dominant scaffold classes—including pyrazolo[3,4-d]pyrimidines, triazole-diamines, and macrocycles—and provides a self-validating experimental framework for their characterization.

Mechanistic Grounding: The Structural Challenge

The Homology Problem

Axl and Mer share a conserved specific activation loop and P-loop architecture. The primary challenge in scaffold design is achieving selectivity not just between Axl and Mer, but against the broader kinome (e.g., MET, FLT3, AURKB) which often share "Type I" inhibitor binding features.

  • Ligand Dependency: Axl is primarily activated by Gas6 with high affinity. Mer binds Gas6 with lower affinity but is also activated by Protein S (ProS1).

  • Signaling Divergence: While both activate PI3K/AKT and MAPK pathways, Mer has a more pronounced role in efferocytosis (clearance of apoptotic cells) and macrophage polarization (M2 phenotype), whereas Axl is a master driver of Epithelial-to-Mesenchymal Transition (EMT) and drug resistance.

Binding Modes[1]
  • Type I (DFG-in): The inhibitor binds to the active conformation. Most current Axl/Mer inhibitors (e.g., Gilteritinib, UNC2025) fall here. They typically mimic the adenine ring of ATP.

  • Type II (DFG-out): The inhibitor binds the inactive conformation, occupying the hydrophobic pocket exposed when the DFG motif flips. These (e.g., Merestinib) often offer better selectivity profiles but slower binding kinetics.

TAM_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Gas6 Gas6 Ligand Axl Axl Receptor Gas6->Axl High Affinity Mer Mer Receptor Gas6->Mer Low Affinity ProS1 Protein S ProS1->Mer Activation PI3K PI3K / AKT (Survival) Axl->PI3K MAPK MAPK / ERK (Proliferation) Axl->MAPK JAK JAK / STAT (Immune Suppression) Axl->JAK Mer->PI3K Mer->MAPK Mer->JAK EMT EMT & Metastasis (Axl Dominant) MAPK->EMT Efferocytosis Efferocytosis (Mer Dominant) JAK->Efferocytosis

Figure 1: Differential signaling inputs and outputs of Axl and Mer receptors. Note the ligand specificity differences essential for biological context.

Scaffold Architectures & SAR Analysis

Class A: Pyrazolo[3,4-d]pyrimidines (The "UNC" Series)

This scaffold, exemplified by UNC2025 and UNC1062 , mimics the adenine pharmacophore.

  • Core Logic: The pyrazolo-pyrimidine core forms hydrogen bonds with the hinge region (Glu597/Met599 in Mer).

  • Selectivity Handle: Substitutions at the C3 and N1 positions allow for steric clash with the gatekeeper residues of non-TAM kinases.

  • Mer Bias: This scaffold often favors Mer and FLT3 over Axl. For instance, UNC2025 is a potent Mer/FLT3 inhibitor (IC50 < 1 nM) with slightly lower potency against Axl.[1][2]

  • SAR Insight: Large hydrophobic groups at the N1 position can extend into the ribose-binding pocket, enhancing affinity but often compromising solubility.

Class B: 1,2,4-Triazole-Diamines (The "Bemcentinib" Class)

Bemcentinib (R428) represents the gold standard for Axl selectivity.

  • Core Logic: A central 1,2,4-triazole ring acts as a linker, positioning two hydrophobic arms. It does not follow the classical fused-heterocycle hinge binding mode of Class A.

  • Selectivity Mechanism: The molecule exploits a unique "U-shaped" conformation that fits the Axl active site.[3] The selectivity (approx. 50-fold over Mer) is driven by specific hydrophobic interactions in the Axl P-loop that are less favorable in Mer due to subtle side-chain variances.

  • Causality: The non-planar nature of the scaffold allows it to avoid the "flat" intercalating binding mode of promiscuous kinase inhibitors, reducing off-target toxicity.

Class C: Macrocyclic Inhibitors

Macrocyclization is a high-value strategy to "freeze" the bioactive conformation (reducing entropic penalty) and improve selectivity.

  • Design Strategy: Linking the solvent-front region to the hinge-binding motif (e.g., pyrazolopyrimidine core linked to a phenyl ring via triazoles).

  • Example: Lorlatinib (ALK/ROS1) proved the concept; novel 18-atom macrocycles derived from pyrazolopyrimidines have shown Axl selectivity by excluding binding to kinases with smaller ATP pockets.

  • Benefit: Rigid scaffolds often bypass resistance mutations that rely on steric hindrance of flexible linear inhibitors.

Class D: Type II (DFG-out) Scaffolds

Merestinib and Cabozantinib .

  • Core Logic: These possess a "tail" moiety (often containing a urea or amide) that extends into the allosteric pocket created when the DFG motif moves.

  • Profile: These are rarely selective for just Axl or Mer; they usually hit MET and VEGFR2. However, they are potent "Pan-TAM" inhibitors useful when broad blockade is required.

Comparative Data Summary
InhibitorScaffold ClassAxl IC50 (nM)Mer IC50 (nM)Selectivity ProfileBinding Mode
Bemcentinib Triazole-Diamine14~700Axl >> MerType I
UNC2025 Pyrazolo[3,4-d]pyrimidine1.60.74Mer/FLT3 > AxlType I
Gilteritinib Pyrazine-carboxamide0.29~1FLT3/Axl > MerType I
Merestinib Fluoro-cyclopropane-amide110.8Met/Mer > AxlType II

Technical Workflow: Validating Selectivity

To ensure data trustworthiness, a "self-validating" protocol hierarchy is required. Do not rely on a single assay format.

Protocol 1: Biochemical Selectivity (TR-FRET)

Why: Radiometric assays are sensitive but low-throughput. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) minimizes compound interference (autofluorescence).

Step-by-Step Methodology:

  • Reagents: Use recombinant human Axl and Mer kinase domains (cytoplasmic). Tracer: Europium-labeled anti-GST antibody (if kinases are GST-tagged) and an AlexaFluor-labeled kinase tracer (ATP competitive).

  • Titration: Prepare 3-fold serial dilutions of the scaffold compound in DMSO.

  • Incubation: Mix Kinase (5 nM) + Tracer (variable, Kd dependent) + Antibody (2 nM) + Compound.

  • Equilibrium: Incubate for 1 hour at Room Temp. Critical: Ensure equilibrium is reached; Type II inhibitors may require longer incubation (up to 4 hours) due to slow off-rates.

  • Readout: Measure FRET signal (Ex 340nm, Em 665nm/615nm).

  • Validation: Calculate Z-factor. A Z' > 0.5 is mandatory for acceptance. Use Staurosporine as a pan-kinase positive control.

Protocol 2: Cellular Isogenic Profiling (Ba/F3 System)

Why: Biochemical potency does not equate to cellular efficacy (permeability, efflux). The Ba/F3 system is the industry standard for proving dependence on a specific kinase.

Step-by-Step Methodology:

  • Engineering: Transfect IL-3 dependent murine Ba/F3 cells with constitutively active Axl or Mer constructs (or TEL-fusion constructs).

  • Selection: Withdraw IL-3. Only cells signaling through the introduced kinase will survive.

  • Treatment: Treat Parental (IL-3 derived) vs. Axl-driven vs. Mer-driven cells with the inhibitor.

  • Readout: Measure ATP (CellTiter-Glo) after 72 hours.

  • Interpretation:

    • On-Target: Potent killing of Axl/Mer cells.

    • Off-Target Toxicity: Killing of Parental (+IL-3) cells.

    • Selectivity Ratio:

      
      . A ratio > 10 is the minimum threshold for a "selective" scaffold.
      

Workflow_Logic Start New Scaffold Synthesis Biochem Biochem Assay (TR-FRET) Start->Biochem Selectivity Kinome Panel (Selectivity) Biochem->Selectivity IC50 < 10nM Refine Refine SAR Biochem->Refine IC50 > 100nM Cellular Ba/F3 Isogenic Profiling Selectivity->Cellular Selectivity > 50x Selectivity->Refine Promiscuous Phenotype Phenotypic Assay (Migration/Efferocytosis) Cellular->Phenotype On-Target Killing Cellular->Refine Gen Toxicity Lead Lead Candidate Phenotype->Lead Functional Blockade Refine->Start

Figure 2: Decision tree for validating Axl/Mer inhibitor scaffolds. Note the feedback loops for SAR refinement.

Future Directions: PROTACs and Dual Inhibition

The field is moving beyond simple inhibition.

  • PROTACs (Proteolysis Targeting Chimeras): Using promiscuous TAM scaffolds (like foretinib derivatives) linked to E3 ligase ligands (VHL or Cereblon). This degrades the protein entirely, removing both kinase-dependent and kinase-independent (scaffolding) functions of Axl/Mer.

  • Dual Inhibition: While selectivity is often the goal, the redundancy between Axl and Mer in resistance mechanisms suggests that Dual Axl/Mer inhibitors (like the Furanopyrimidine class) may offer superior efficacy in preventing adaptive resistance to EGFR inhibitors in NSCLC.

References

  • Discovery of Mer Specific Tyrosine Kinase Inhibitors for the Treatment and Prevention of Thrombosis. NIH/PMC. Link

  • Structure-Based Design of Potent and Selective MerTK Inhibitors by Modulating the Conform

    
    C Helix. ACS Publications. Link
    
  • Synthesis and Characterization of a Click-Assembled 18-Atom Macrocycle That Displays Selective AXL Kinase Inhibitory Activity. ACS Omega. Link

  • Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation. Acta Pharmaceutica Sinica B. Link

  • Discovery of Dual MER/AXL Kinase Inhibitors as Bifunctional Small Molecules. Journal of Medicinal Chemistry. Link

  • AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry. Link

  • Rational Drug Design of Axl Tyrosine Kinase Type I Inhibitors. Frontiers in Chemistry. Link

  • Gilteritinib (AXL/FLT3 Inhibitor) Pharmacology. Guide to Pharmacology. Link

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine from 7-methoxy-4(1H)-one

An In-Depth Technical Guide to the Synthesis of 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine from 7-methoxypyrido[3,2-d]pyrimidin-4(1H)-one Abstract This application note provides a detailed, scientifically-grounded protoco...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine from 7-methoxypyrido[3,2-d]pyrimidin-4(1H)-one

Abstract

This application note provides a detailed, scientifically-grounded protocol for the synthesis of 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine, a crucial intermediate in the development of advanced therapeutics. The pyridopyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its structural similarity to purines and its presence in numerous clinically relevant molecules.[1][2] This guide focuses on the chlorination of 7-methoxypyrido[3,2-d]pyrimidin-4(1H)-one using phosphorus oxychloride (POCl₃). We present an efficient, solvent-free methodology, explain the underlying chemical principles, and provide comprehensive troubleshooting and process optimization guidelines to ensure reliable and high-yield synthesis for researchers in drug discovery and chemical development.

Introduction: The Significance of the Pyrido[3,2-d]pyrimidine Scaffold

Pyridopyrimidines are a class of fused heterocyclic compounds that have garnered immense interest in pharmaceutical research due to their broad spectrum of biological activities.[3] Their structural framework is integral to a variety of kinase inhibitors and other targeted therapies. The conversion of a pyridopyrimidin-4(1H)-one to its corresponding 4-chloro derivative is a pivotal synthetic transformation. The resulting 4-chloro group serves as an excellent leaving group, enabling subsequent nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of diverse functional groups at the C4 position, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[4][5]

Reaction Principle and Mechanism

The conversion of 7-methoxypyrido[3,2-d]pyrimidin-4(1H)-one to 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine is a classic chlorination reaction. The starting material exists in a tautomeric equilibrium between the lactam (pyrimidinone) and lactim (hydroxypyrimidine) forms. The reaction with phosphorus oxychloride (POCl₃) proceeds via the lactam tautomer.

The mechanism involves several key steps:

  • Activation of the Carbonyl: The lone pair of electrons on the carbonyl oxygen of the pyrimidinone attacks the electrophilic phosphorus atom of POCl₃.

  • Chloride Elimination: A chloride ion is eliminated from the phosphorus center, forming a highly reactive phosphonium intermediate.

  • Nucleophilic Attack: A chloride ion (from POCl₃ or the previously eliminated ion) acts as a nucleophile, attacking the C4 carbon. This step is facilitated by the electron-withdrawing nature of the activated oxygen group.

  • Rearrangement and Product Formation: The intermediate collapses, eliminating a phosphate byproduct and forming the final 4-chloro product.

The addition of a tertiary amine base, such as pyridine, is often employed to act as an acid scavenger, neutralizing the HCl generated during the reaction and driving the equilibrium towards the products.[6][7] Modern protocols favor a solvent-free approach, using a stoichiometric amount of POCl₃ in a sealed reactor, which offers economic, environmental, and safety advantages over traditional methods that use a large excess of POCl₃ as both reagent and solvent.[7][8]

Optimized Experimental Protocol

This protocol is based on efficient, large-scale, solvent-free chlorination methods that have been proven effective for a wide range of hydroxylated nitrogen-containing heterocycles.[7][8]

Materials and Reagents
  • 7-methoxypyrido[3,2-d]pyrimidin-4(1H)-one

  • Phosphorus oxychloride (POCl₃), fresh or distilled

  • Pyridine (anhydrous)

  • Deionized Water (for quenching)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM) for extraction

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • TLC plates (Silica gel 60 F₂₅₄)

  • Silica gel for column chromatography

Equipment
  • Teflon-lined, high-pressure stainless steel reactor (autoclave)

  • Heating mantle or oil bath with temperature controller and magnetic stirrer

  • Standard laboratory glassware (beakers, separatory funnel, round-bottom flasks)

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

  • Fume hood

Step-by-Step Synthesis Procedure

Caution: This reaction must be performed in a well-ventilated fume hood. POCl₃ is highly corrosive, toxic, and reacts violently with water. Appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn at all times.

  • Reactor Charging: To a clean, dry, Teflon-lined stainless steel reactor, add 7-methoxypyrido[3,2-d]pyrimidin-4(1H)-one (1.0 eq).

  • Reagent Addition: Carefully add anhydrous pyridine (1.0 eq), followed by phosphorus oxychloride (1.0 - 1.2 eq per hydroxyl group). For this substrate, 1.2 equivalents of POCl₃ are recommended.[9]

  • Sealing: Securely seal the reactor according to the manufacturer's specifications.

  • Heating and Reaction: Place the sealed reactor in a heating mantle and heat to 150-160 °C with vigorous stirring for 2-4 hours.[7][9] The reaction progress can be monitored by taking small aliquots (after cooling) and analyzing via TLC or LC-MS.

  • Cooling: After the reaction is complete, turn off the heat and allow the reactor to cool completely to ambient temperature. Do not open the reactor while it is hot or under pressure.

  • Workup - Quenching: In a separate large flask equipped with a stirrer and submerged in an ice bath, place a significant amount of crushed ice. Once the reactor is at room temperature, slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. This quenching process is highly exothermic and will release HCl gas; ensure the fume hood has strong ventilation.[6]

  • Neutralization: Continue stirring the quenched mixture in the ice bath. Slowly add saturated sodium bicarbonate solution portion-wise until the pH of the aqueous slurry is adjusted to 8-9. This will precipitate the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Dry the isolated solid under vacuum to obtain the crude 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine.

Purification

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Process Parameters and Data

The following table summarizes typical reaction parameters for the chlorination of hydroxylated heterocycles, which serve as a strong guideline for this specific synthesis.

ParameterValue/RangeRationale & RemarksSource
Temperature 140 - 160 °CHigh temperature is required to drive the reaction to completion in a solvent-free system. Lower temperatures may lead to incomplete conversion.[7][9]
Time 2 - 4 hoursShorter reaction times are a key advantage of the high-temperature, sealed-reactor method. Monitor by TLC/LC-MS for optimization.[7]
POCl₃ Stoichiometry 1.0 - 1.2 eqUsing an equimolar amount minimizes waste and simplifies workup compared to using POCl₃ as a solvent. A slight excess can ensure complete conversion.[7][8]
Base Pyridine (1.0 eq)Acts as an acid scavenger. In some cases involving pyridine-containing substrates, the starting material can act as its own base.[7]
Pressure AutogenousThe reaction is performed in a sealed vessel, and pressure will build as the reaction heats up. The reactor must be rated for this.[10]
Expected Yield 85 - 95%This method consistently provides high yields for a variety of similar substrates.[7][8]

Visualized Workflows

Synthetic Workflow Diagram

The following diagram outlines the logical progression of the synthesis from setup to final product.

Synthesis_Workflow A 1. Reactor Setup - Add 7-methoxy-4(1H)-one - Add Pyridine & POCl3 B 2. Reaction - Seal Reactor - Heat to 150-160°C - Stir for 2-4 hours A->B C 3. Cooling & Quenching - Cool to RT - Pour onto ice B->C D 4. Neutralization & Isolation - Adjust pH to 8-9 with NaHCO3 - Filter precipitated solid C->D E 5. Purification - Dry crude product - Recrystallize or perform  column chromatography D->E F Final Product 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine E->F

Caption: High-level workflow for the synthesis of 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine.

Troubleshooting Guide

This flowchart provides a logical path for diagnosing and resolving common issues encountered during the synthesis.

Troubleshooting_Flowchart Start Problem Encountered? Prob1 Incomplete Reaction or Low Yield Start->Prob1 Prob2 Dark, Tarry Residue (Decomposition) Start->Prob2 Cause1a Cause: Inactive POCl3 (hydrolyzed) Prob1->Cause1a Cause1b Cause: Insufficient Heat/Time Prob1->Cause1b Cause1c Cause: Moisture in Reactor Prob1->Cause1c Cause2a Cause: Temperature Too High Prob2->Cause2a Cause2b Cause: Impure Starting Material Prob2->Cause2b Sol1a Solution: Use fresh or distilled POCl3. Cause1a->Sol1a Sol1b Solution: Increase temperature or reaction time. Monitor by TLC. Cause1b->Sol1b Sol1c Solution: Ensure all glassware and reagents are anhydrous. Cause1c->Sol1c Sol2a Solution: Reduce reaction temperature. Maintain 150-160°C. Cause2a->Sol2a Sol2b Solution: Purify starting material before reaction. Cause2b->Sol2b

Caption: A decision tree for troubleshooting common issues in the chlorination reaction.[6]

References

  • Research Journal of Pharmacy and Technology. Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation. Available at: [Link]

  • Molecules. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Available at: [Link]

  • ACS Omega. Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. Available at: [Link]

  • RSC Publishing. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. Available at: [Link]

  • Molecules. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Available at: [Link]

  • ResearchGate. Chlorination of 2-hydroxypydridines at 0.5 mole scale. | Download Table. Available at: [Link]

  • ResearchGate. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Available at: [Link]

  • Molecules. Design, Synthesis, and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Available at: [Link]

  • Google Patents. SYNTHESIS OF CHLORINATED PYRIMIDINES - European Patent Office EP1301489 B1.

Sources

Application

Application Note: Regioselective Functionalization of the Pyrido[3,2-d]pyrimidine Core

This Application Note is designed for medicinal chemists and process scientists seeking to exploit the pyrido[3,2-d]pyrimidine scaffold. Unlike its isomer pyrido[2,3-d]pyrimidine (often used in folate antagonists), the [...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists seeking to exploit the pyrido[3,2-d]pyrimidine scaffold. Unlike its isomer pyrido[2,3-d]pyrimidine (often used in folate antagonists), the [3,2-d] isomer offers a distinct vector profile for kinase inhibition (e.g., PI3K, mTOR) and a unique reactivity landscape driven by the proximal nitrogen placement at position 5.

[1][2]

Introduction & Reactivity Profile

The pyrido[3,2-d]pyrimidine core is a bioisostere of quinazoline, distinguished by an additional nitrogen atom in the fused ring (position 5). This nitrogen placement significantly alters the electronic properties of the scaffold, creating a gradient of electrophilicity that allows for precise, sequential functionalization without the need for protecting groups.

The Electrophilicity Gradient

The reactivity order is governed by the electron-deficiency imposed by the three nitrogen atoms.

  • C4 (Position 4): Most Reactive. Flanked by N3 and the bridgehead N (proximal effect), this position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • C2 (Position 2): Moderately Reactive. Activated by N1 and N3 but less electron-deficient than C4. It typically reacts only after C4 has been substituted or under forcing conditions.

  • C6/C7 (Pyridine Ring): Least Reactive. These positions behave like a substituted pyridine. Functionalization here usually requires pre-halogenated starting materials (e.g., 6-bromo or 7-chloro derivatives) or metallation strategies.

Reactivity Map (Graphviz)

ReactivityMap cluster_legend Reactivity Hierarchy Core Pyrido[3,2-d]pyrimidine Core C4 C4 Position (High Electrophilicity) Primary SNAr Site Core->C4 1st Substitution C2 C2 Position (Medium Electrophilicity) Secondary SNAr / Pd-Coupling C4->C2 2nd Substitution C7 C6/C7 Positions (Low Electrophilicity) Requires Pd-Catalysis or Lithiation C2->C7 3rd Substitution

Caption: Electrophilic hierarchy of the pyrido[3,2-d]pyrimidine scaffold. The gradient from Red (C4) to Green (C7) dictates the sequential synthetic strategy.

Experimental Protocols

The following protocols utilize 2,4-dichloro-pyrido[3,2-d]pyrimidine as the standard starting material. This intermediate is readily accessible from 3-aminopicolinic acid.

Protocol A: C4-Selective Nucleophilic Substitution (SNAr)

Objective: Installation of amine or alkoxide nucleophiles at the C4 position with >95% regioselectivity.

Mechanism: The addition-elimination mechanism is favored at C4 due to the stabilization of the Meisenheimer complex by the adjacent bridgehead nitrogen.

Materials:

  • Substrate: 2,4-Dichloropyrido[3,2-d]pyrimidine (1.0 eq)

  • Nucleophile: Primary/Secondary Amine (1.1 eq) (e.g., Morpholine, Aniline)

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.2 eq)

  • Solvent: THF or Isopropanol (IPA)

Step-by-Step Procedure:

  • Preparation: Dissolve 2,4-dichloropyrido[3,2-d]pyrimidine (1.0 g, 5.0 mmol) in THF (15 mL) in a round-bottom flask. Cool to 0°C using an ice bath.

    • Note: While IPA is common, THF is preferred for kinetic control at low temperatures to prevent trace C2 substitution.

  • Addition: Add DIPEA (1.05 mL, 6.0 mmol) followed by the slow addition of the amine nucleophile (5.5 mmol) over 5 minutes.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT). Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

    • Endpoint: Disappearance of starting material (m/z ~200) and appearance of mono-substituted product (m/z ~251 for morpholine).

  • Workup:

    • Pour the mixture into water (50 mL).

    • If a solid precipitates, filter and wash with cold water.

    • If no precipitate, extract with EtOAc (3 x 20 mL), wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Usually not required. If C2-isomer is detected (>5%), purify via flash chromatography (SiO2, 0-40% EtOAc/Hexanes).

Self-Validation:

  • 1H NMR Check: The C4-substituted product will show a shift in the pyridine ring protons compared to the starting material. Crucially, the lack of symmetry (vs the C2 isomer) can be confirmed by NOE experiments if the nucleophile has protons.

  • Regioisomer Confirmation: The C4-isomer typically elutes more slowly than the C2-isomer on reverse-phase HPLC due to increased polarity from the exposed N1/N3.

Protocol B: C2-Selective Palladium-Catalyzed Coupling

Objective: Functionalization of the C2-Cl handle after C4 substitution.

Context: The C2-chlorine is deactivated by the electron-donating group (EDG) now at C4. Therefore, SNAr at C2 requires harsh conditions (high heat), making Pd-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) the preferred, milder route.

Materials:

  • Substrate: 2-Chloro-4-substituted-pyrido[3,2-d]pyrimidine (1.0 eq)

  • Coupling Partner: Aryl Boronic Acid (1.5 eq)

  • Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for sterically hindered cases)

  • Base: Na2CO3 (2 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: In a microwave vial or pressure tube, combine the substrate (0.5 mmol), boronic acid (0.75 mmol), and solvent (4 mL).

  • Degassing: Sparge the solution with Argon for 5 minutes. This is critical to prevent homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(PPh3)4 (29 mg, 0.025 mmol) and aqueous Na2CO3 (0.75 mL). Seal the vessel.

  • Reaction: Heat to 90°C (oil bath) or 100°C (Microwave) for 1-2 hours.

    • Optimization: If conversion is low, switch to Pd2(dba)3/XPhos for difficult substrates.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO4.

  • Purification: Flash chromatography is required (SiO2, MeOH/DCM gradient) as the product is often polar.

Protocol C: C6/C7 Functionalization (The "Trichloro" Route)

Objective: Introducing diversity on the pyridine ring.[1]

Strategy: To functionalize C6 or C7, it is most efficient to start with 2,4,7-trichloropyrido[3,2-d]pyrimidine (Ref 1). The C7-Cl is the least reactive and will remain intact during C4 and C2 functionalization, allowing for a final "Late-Stage" modification.

Workflow Diagram:

TrichloroRoute Start 2,4,7-Trichloropyrido[3,2-d]pyrimidine Step1 Step 1: C4-SNAr (Amine, 0°C) Start->Step1 Inter1 2,7-Dichloro-4-amino-derivative Step1->Inter1 Step2 Step 2: C2-Suzuki (Pd(PPh3)4, 90°C) Inter1->Step2 Inter2 7-Chloro-2,4-disubstituted Step2->Inter2 Step3 Step 3: C7-Coupling (Pd(dppf)Cl2, MW 140°C) Inter2->Step3 Final 2,4,7-Trisubstituted Product Step3->Final

Caption: Sequential functionalization of the 2,4,7-trichloro scaffold. Note the increasing severity of conditions required for each step.

Protocol Modification for Step 3 (C7):

  • Conditions: The C7-Cl bond is strong. Use Pd(dppf)Cl2 (10 mol%) and Cs2CO3 (3 eq) in Dioxane/Water.

  • Temperature: Requires Microwave irradiation at 130-150°C for 30-60 minutes.

  • Alternative: Lithium-Halogen exchange (n-BuLi, -78°C) is possible if the C2/C4 substituents tolerate it (i.e., no acidic protons).

Data Summary & Troubleshooting

Relative Reaction Rates (Normalized to C4-SNAr)
PositionReaction TypeRelative RateRecommended TempCatalyst Required?
C4 SNAr (Amine)10000°C - RTNo
C2 SNAr (Amine)1>100°CNo (High Temp)
C2 Suzuki Coupling5080°CYes (Pd)
C7 Suzuki Coupling5140°C (MW)Yes (Active Pd)
Troubleshooting Guide
  • Problem: Mixture of C2 and C4 substitution in Step 1.

    • Cause: Temperature too high or solvent too polar (promoting charge separation and less selective attack).

    • Solution: Switch to THF at -10°C. Add the nucleophile dropwise.

  • Problem: Hydrolysis of C4-Cl to C4-OH (Pyrimidone).

    • Cause: Wet solvent or hygroscopic amine.

    • Solution: Use anhydrous THF and store 2,4-dichloro starting material in a desiccator. The C4-Cl is highly labile to hydrolysis.

  • Problem: Stalled C2-coupling (Step 2).

    • Cause: Pd catalyst poisoning by the N-heterocycle.

    • Solution: Increase catalyst loading to 10% or use a precatalyst like XPhos Pd G3 .

References

  • Regiocontroled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine.

    • Source: ResearchG
    • Context: Defines the synthesis of the trichloro-core and the C4 > C2 > C7 reactivity hierarchy.
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv

    • Source: MDPI Pharmaceuticals, 2022.
    • Context: Comprehensive review of biological applications (PI3K inhibitors) and structural comparisons.
  • Access and Regioselective Transformations of 6-Substituted 4-Aryl-2,8-dichloropyrido[3,2-d]pyrimidine Compounds.

    • Source: Journal of Organic Chemistry (ACS), 2012.
    • Context: Detailed protocols for handling C6/C8 substituted variants and Liebeskind–Srogl coupling.
  • 2,4,7-Trichloropyrido[2,3-d]pyrimidine Chemical Properties and Safety.

    • Source: PubChem / NIH.
    • Context: Physical data and safety handling for the trichloro-intermedi

Sources

Method

Synthesis of 4-amino-7-methoxypyrido[3,2-d]pyrimidine Analogs: A Detailed Guide for Medicinal Chemists

Introduction: The Therapeutic Potential of the Pyrido[3,2-d]pyrimidine Scaffold The pyrido[3,2-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Pyrido[3,2-d]pyrimidine Scaffold

The pyrido[3,2-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities. This structural motif is a key component in a variety of pharmacologically active agents, notably as kinase inhibitors for the treatment of cancer and inflammatory diseases. The strategic placement of substituents on this bicyclic system allows for the fine-tuning of its interaction with biological targets, making the development of efficient and flexible synthetic routes to novel analogs a critical endeavor for drug discovery programs.

This document provides a comprehensive guide to the preparation of 4-amino-7-methoxypyrido[3,2-d]pyrimidine and its analogs. The protocols detailed herein are designed to be robust and reproducible, providing researchers with a solid foundation for the synthesis of these valuable compounds. The causality behind experimental choices is explained, and the protocols are presented as self-validating systems, ensuring scientific integrity and trustworthiness.

Strategic Approach to Synthesis

The synthesis of 4-amino-7-methoxypyrido[3,2-d]pyrimidine analogs is most effectively approached through a convergent strategy. This involves the initial construction of a substituted pyridine precursor, followed by the annulation of the pyrimidine ring. The key steps in this synthetic pathway are:

  • Synthesis of the Key Precursor: Preparation of a suitably functionalized 2-amino-5-methoxypyridine-3-carbonitrile.

  • Pyrimidine Ring Formation: Cyclization of the aminonitrile precursor to form the 4-hydroxypyrido[3,2-d]pyrimidine core.

  • Activation of the 4-Position: Conversion of the 4-hydroxy group to a more reactive 4-chloro substituent.

  • Introduction of the 4-Amino Group: Nucleophilic substitution of the 4-chloro group with ammonia or a primary/secondary amine to yield the target compounds.

This strategic approach allows for the late-stage introduction of diversity at the 4-position, enabling the efficient generation of a library of analogs for structure-activity relationship (SAR) studies.

Synthetic_Strategy Start Substituted Pyridine Precursor 2-Amino-5-methoxypyridine-3-carbonitrile Start->Precursor Multi-step synthesis Cyclization 4-Hydroxy-7-methoxypyrido[3,2-d]pyrimidine Precursor->Cyclization Formamide/Formamidine Chlorination 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine Cyclization->Chlorination POCl3 Amination 4-Amino-7-methoxypyrido[3,2-d]pyrimidine Analogs Chlorination->Amination Ammonia or Amines Key_Intermediate_Synthesis cluster_0 Precursor Synthesis cluster_1 Core Formation & Activation 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine 2-Amino-5-methoxypyridine 2-Amino-5-methoxypyridine 2-Amino-5-bromopyridine->2-Amino-5-methoxypyridine NaOMe, CuI 2-Amino-5-methoxypyridine-3-carbonitrile 2-Amino-5-methoxypyridine-3-carbonitrile 2-Amino-5-methoxypyridine->2-Amino-5-methoxypyridine-3-carbonitrile 1. NIS 2. CuCN 7-Methoxy-3H-pyrido[3,2-d]pyrimidin-4-one 7-Methoxy-3H-pyrido[3,2-d]pyrimidin-4-one 2-Amino-5-methoxypyridine-3-carbonitrile->7-Methoxy-3H-pyrido[3,2-d]pyrimidin-4-one Formamide, 180°C 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine 7-Methoxy-3H-pyrido[3,2-d]pyrimidin-4-one->4-Chloro-7-methoxypyrido[3,2-d]pyrimidine POCl3, reflux

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Handling of 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine

This guide is structured as a specialized Technical Support Center resource for researchers working with 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine . It addresses stability challenges in aqueous media, offering mechanisti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center resource for researchers working with 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine . It addresses stability challenges in aqueous media, offering mechanistic insights, troubleshooting workflows, and validated handling protocols.

Product Class: Heterocyclic Building Blocks / Kinase Inhibitor Intermediates Primary Hazard: Hydrolytic Instability (Moisture Sensitive) Reaction Type: Nucleophilic Aromatic Substitution (


)

Executive Summary: The Stability Paradox

4-Chloro-7-methoxypyrido[3,2-d]pyrimidine is a highly reactive electrophile designed for


 reactions. Its reactivity is a double-edged sword: the same electronic activation that facilitates drug synthesis makes the C-4 position highly susceptible to attack by water (hydrolysis).

Core Stability Rule: In aqueous media, this compound is kinetically unstable . It undergoes hydrolysis to form the thermodynamically stable, pharmacologically inactive lactam (4-hydroxy/4-oxo species).

ParameterStability Profile
Solid State Stable (Store at -20°C, Desiccated). Hygroscopic.
Aqueous Solution (pH 7) Unstable. Hydrolysis

est. < 2 hours at RT.
Acidic Media (pH < 4) Highly Unstable. Protonation of ring N accelerates hydrolysis.
Basic Media (pH > 9) Unstable. Direct attack by

ions.
Organic Solvents Stable in anhydrous DMSO, DMF, DCM, and THF.

Mechanistic Insight: Why Hydrolysis Occurs

To troubleshoot, you must understand the failure mode. The pyrimidine ring is electron-deficient, activated by the ring nitrogens. The 7-methoxy group (an Electron Donating Group) provides slight stabilization via resonance compared to the parent scaffold, but not enough to prevent hydrolysis in water.

The Hydrolysis Pathway

The reaction proceeds via an addition-elimination mechanism (


). Water acts as the nucleophile, displacing the chloride leaving group.

HydrolysisPathway Reactant 4-Chloro-7-methoxy pyrido[3,2-d]pyrimidine Transition Meisenheimer-like Intermediate (Tetrahedral C4) Reactant->Transition + H₂O (Rate Limiting) Water H₂O (Nucleophile) Water->Transition Product 7-Methoxypyrido [3,2-d]pyrimidin-4(3H)-one (Lactam/Inactive) Transition->Product - Cl⁻ Byproduct HCl Transition->Byproduct

Figure 1: Hydrolytic degradation pathway. The conversion to the "one" (lactam) tautomer is irreversible and represents the primary impurity found in failed reactions.

Troubleshooting Guide (FAQ)

Q1: I see a white precipitate forming in my reaction mixture. What is it?

Diagnosis: This is likely 7-methoxypyrido[3,2-d]pyrimidin-4(3H)-one . Cause:

  • Wet Solvents: Using non-anhydrous DMF or THF.

  • Slow Reaction: If your desired nucleophile (amine) is slow to react, water competes for the C-4 position.

  • Incorrect Base: Using aqueous bases (e.g., NaOH,

    
     in water) without a phase transfer catalyst.
    Solution: 
    
  • Filter the precipitate and check LC-MS. If Mass = M-Cl+OH (M-19 approx), it is the hydrolysis product.

  • Switch to anhydrous conditions (Dry solvents + Molecular Sieves).

Q2: Can I run reactions in water or alcohol?

Answer: Yes, but with strict caveats. While counter-intuitive, water can be used if the amine nucleophile is highly reactive and used in excess.

  • Protocol: Dissolve the amine (1.5–2.0 equiv) in water/alcohol first. Add the chloropyrimidine as a solid or concentrated DMSO solution last.

  • Reasoning: You want to maximize the concentration of the amine relative to water at the moment of mixing to favor the desired kinetic product over the hydrolysis product [1].

Q3: My yield is low (30-40%), and I see starting material remaining.

Diagnosis: The catalyst might be deactivated, or the chloride is hydrolyzing faster than the substitution. Fix:

  • Avoid Acid Catalysis in Water: While acid catalyzes

    
    , it drastically accelerates hydrolysis in aqueous media by protonating the N3 or N1 position, making the C4 carbon hyper-electrophilic to water [2].
    
  • Use a Non-Nucleophilic Base: Switch to DIPEA or TEA in an organic solvent (Dioxane or Acetonitrile) to scavenge the HCl byproduct without introducing

    
    .
    

Validated Experimental Protocols

Protocol A: Storage & Handling
  • Storage: -20°C under Argon/Nitrogen.

  • Desiccation: Store vials in a secondary container with active desiccant (e.g., Drierite).

  • Thawing: Allow the vial to reach room temperature before opening to prevent condensation from forming on the cold solid.

Protocol B: QC Check for Hydrolysis (LC-MS)

Before committing valuable reagents, validate the integrity of your starting material.

  • Sample Prep: Dissolve 1 mg of 4-chloro-7-methoxypyrido[3,2-d]pyrimidine in 1 mL anhydrous DMSO.

  • Dilution: Dilute 10µL of this stock into 990µL of Acetonitrile (NOT water/methanol).

  • Injection: Inject immediately.

  • Analysis:

    • Peak A (Product): Parent Mass (M+).

    • Peak B (Impurity): Parent Mass - 35.5 (Cl) + 17 (OH) = (M - 18.5) .

    • Note: In LC-MS using acidic mobile phases (water/formic acid), you may see on-column hydrolysis if the run is long. Keep gradients fast (<5 min).

Protocol C: "Rescue" Synthesis (Minimizing Hydrolysis)

If you must use aqueous-compatible conditions (e.g., for biological nucleophiles):

  • Buffer: Use a phosphate buffer at pH 7.5–8.0 (Neutral to slightly basic favors amine nucleophilicity over water).

  • Co-solvent: Use 50% THF or Dioxane to solubilize the chloropyrimidine.

  • Temperature: Keep the reaction at 0°C to 4°C . Hydrolysis has a higher activation energy than amine attack; cooling suppresses the side reaction [3].

Decision Tree: Solvent & Condition Selection

Use this logic flow to select the correct reaction conditions and avoid decomposition.

OptimizationFlow Start Start: Reaction Setup NucleophileType Is the Nucleophile Water Soluble? Start->NucleophileType OrganicSoluble No (Organic Soluble) NucleophileType->OrganicSoluble No WaterSoluble Yes (e.g., Salts, Proteins) NucleophileType->WaterSoluble Yes Anhydrous Use Anhydrous Conditions (DCM, DMF, Dioxane) + DIPEA OrganicSoluble->Anhydrous Success1 High Stability High Yield Anhydrous->Success1 ReactionSpeed Is Nucleophile Highly Reactive? WaterSoluble->ReactionSpeed FastReact Yes (Primary Amine) ReactionSpeed->FastReact SlowReact No (Aniline/Steric Hindrance) ReactionSpeed->SlowReact MixedSolvent Use THF/Water (1:1) Excess Nucleophile (2.0 eq) Run at 0°C FastReact->MixedSolvent Danger CRITICAL RISK: Hydrolysis will dominate SlowReact->Danger Alternative Switch Strategy: Protect Nucleophile or Use Buchwald Coupling Danger->Alternative

Figure 2: Optimization logic for minimizing hydrolytic decomposition during synthesis.

References

  • BenchChem Technical Support. (2025).[1] Optimization of 4-Chloropyrimidine Substitution Reactions. Retrieved from

  • Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Retrieved from

  • National Institutes of Health (PMC). (2023). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. Retrieved from

  • Srinichem. (2024). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from

  • Wikipedia. (n.d.).

    
    ) Mechanism and Hydrolysis. Retrieved from 
    

Sources

Reference Data & Comparative Studies

Validation

Predicted ¹H NMR Spectrum: 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine

An In-Depth Guide to the ¹H NMR Spectral Analysis of 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine and Its Analogs For Researchers, Scientists, and Drug Development Professionals The unique electronic environment of each pro...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the ¹H NMR Spectral Analysis of 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

The unique electronic environment of each proton in 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine gives rise to a distinct and predictable ¹H NMR spectrum. The analysis is based on the powerful influence of heteroatom position, substituent effects, and spin-spin coupling.

The structure contains four unique proton environments: three aromatic protons on the fused ring system (H-2, H-6, and H-8) and the protons of the methoxy group (-OCH₃).

Caption: Molecular structure of 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine.

Detailed Proton Assignment and Rationale:
  • H-2 (Predicted δ ≈ 9.2 ppm, singlet): The proton at the C-2 position is anticipated to be the most deshielded aromatic proton. Its significant downfield shift is a direct consequence of the potent electron-withdrawing inductive effects from the two adjacent nitrogen atoms (N-1 and N-3) in the pyrimidine ring.[1][2] This proton has no adjacent protons, so it will appear as a sharp singlet (s).

  • H-6 (Predicted δ ≈ 8.8 ppm, doublet): The H-6 proton is part of the pyridine ring. Its chemical shift is influenced by the ring nitrogen (N-5) and the fused pyrimidine ring. It is expected to be coupled to H-8, though the typical meta coupling across a nitrogen atom in a pyridine-like system is often small or negligible. However, in some heteroaromatic systems, a small coupling may be observed. For the purpose of this prediction, we will assume a small ortho coupling to H-8 is not resolved, but a more likely scenario is a doublet from coupling to H-8.

  • H-8 (Predicted δ ≈ 7.4 ppm, doublet): The H-8 proton is ortho to the electron-donating methoxy group at C-7. The mesomeric (+M) effect of the methoxy group increases the electron density at the ortho and para positions, causing a significant upfield (shielding) shift compared to other aromatic protons. It will be coupled to H-6, appearing as a doublet (d).

  • -OCH₃ (Predicted δ ≈ 4.1 ppm, singlet): The three protons of the methoxy group are equivalent and not coupled to any other protons, resulting in a distinct singlet. Their chemical shift is characteristic of a methoxy group attached to an aromatic system.

Summary of Predicted ¹H NMR Data (500 MHz, CDCl₃)
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-2~ 9.2Singlet (s)-Deshielded by two adjacent ring nitrogens.
H-6~ 8.8Doublet (d)~ 2.5Influenced by ring nitrogen and coupled to H-8.
H-8~ 7.4Doublet (d)~ 2.5Shielded by electron-donating -OCH₃ group; coupled to H-6.
7-OCH₃~ 4.1Singlet (s)-Characteristic shift for an aromatic methoxy group.

Comparative Spectral Analysis: The Impact of Substituents

To fully appreciate the spectral features of 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine, it is instructive to compare it with its parent structure and a structural analog. This comparison highlights how substituent changes dramatically alter the electronic environment and, consequently, the ¹H NMR spectrum.

Alternative 1: Pyrido[3,2-d]pyrimidine (Unsubstituted)

Removing the chloro and methoxy groups provides a baseline. In this parent molecule, the pyridine ring protons (H-6, H-7, H-8) would exhibit a more conventional coupling pattern and their chemical shifts would be governed solely by the influence of the fused pyrimidine ring and the pyridine nitrogen. H-4 would be present, and its chemical shift would be influenced by the adjacent N-3 and the fused pyridine ring.

Alternative 2: 4-Amino-7-methoxypyrido[3,2-d]pyrimidine

Replacing the electron-withdrawing chloro group at C-4 with a strongly electron-donating amino group (-NH₂) would cause significant spectral changes.

  • Impact on H-2: The amino group's electron-donating nature would slightly shield the H-2 proton, causing an upfield shift relative to the chloro-substituted analog.

  • Overall Shielding: The entire ring system would become more electron-rich, leading to a general upfield shift for all aromatic protons compared to the 4-chloro derivative.

Predicted Chemical Shift Comparison
Proton4-Chloro-7-methoxy (Target)Pyrido[3,2-d]pyrimidine (Parent)4-Amino-7-methoxy (Analog)
H-2 ~ 9.2 ppm (Most Deshielded)~ 9.3 ppm~ 8.9 ppm (Shielded by -NH₂)
H-4 (Substituted with Cl)~ 9.0 ppm(Substituted with -NH₂)
H-6 ~ 8.8 ppm~ 8.9 ppm~ 8.6 ppm
H-8 ~ 7.4 ppm~ 7.6 ppm (No -OCH₃ effect)~ 7.2 ppm
7-Substituent ~ 4.1 ppm (-OCH₃)H-7: ~ 8.0 ppm~ 4.0 ppm (-OCH₃)

This comparative table demonstrates the diagnostic power of ¹H NMR in confirming substituent identity and position on the pyridopyrimidine scaffold.

Validated Experimental Protocol for ¹H NMR Acquisition

To ensure reproducibility and high-quality data, the following standardized protocol is recommended. This methodology represents a self-validating system, designed to minimize artifacts and produce a clear, interpretable spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz Spectrometer) cluster_proc Data Processing weigh 1. Weigh 5-10 mg of sample dissolve 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) weigh->dissolve tms 3. Add internal standard (TMS) dissolve->tms transfer 4. Transfer to a clean, dry 5 mm NMR tube tms->transfer insert 5. Insert sample and lock on solvent signal transfer->insert shim 6. Perform automated shimming for field homogeneity insert->shim params 7. Set acquisition parameters: - Pulse angle: 30-45° - Scans: 16-64 - Temp: 298 K shim->params acquire 8. Acquire Free Induction Decay (FID) params->acquire fourier 9. Apply Fourier Transform to FID acquire->fourier phase 10. Phase correct the spectrum fourier->phase baseline 11. Apply baseline correction phase->baseline calibrate 12. Calibrate spectrum to TMS (0.00 ppm) baseline->calibrate integrate 13. Integrate signals and analyze calibrate->integrate

Caption: Standardized workflow for ¹H NMR data acquisition and processing.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine.

    • Transfer the solid to a clean vial. Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆, if solubility is an issue).

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition (on a 500 MHz spectrometer):

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

    • Shim the magnetic field to optimize its homogeneity across the sample, which is essential for achieving sharp, well-resolved peaks. Modern spectrometers typically have automated shimming routines.[3]

    • Set the key acquisition parameters: a standard proton pulse sequence, a spectral width of approximately 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Set the number of scans (NS) to 16 or 64 to achieve an adequate signal-to-noise ratio.

    • Acquire the Free Induction Decay (FID) data.

  • Data Processing:

    • Apply a Fourier Transform to convert the time-domain FID signal into the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the positive absorptive phase.

    • Apply a baseline correction to obtain a flat baseline across the spectrum.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the area under each peak to determine the relative ratio of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.

Conclusion

The ¹H NMR spectrum of 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine provides a wealth of structural information. Through a systematic analysis of chemical shifts, coupling patterns, and signal integrations, one can unequivocally confirm the identity and purity of the compound. The strong deshielding effect of the pyrimidine nitrogens on H-2, the characteristic ortho coupling between H-6 and H-8, and the shielding influence of the C-7 methoxy group on H-8 are key spectral fingerprints. By comparing this spectrum with that of unsubstituted or alternatively substituted analogs, researchers can gain deeper insights into structure-property relationships, which is invaluable for guiding synthetic strategies in drug discovery and development.

References

  • ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... Available from: [Link]

  • ResearchGate. (PDF) NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Available from: [Link]

  • Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Available from: [Link]

  • NISCAIR. Synthesis of novel pyrido[2,3-d]pyrimidine derivatives with pharmacological properties. Available from: [Link]

  • MDPI. Molecular Sciences N Chemical Shifts in Energetic Materials: CP/MAS and ab Initio Studies of Aminonitropyridines, Aminonitropyri. Available from: [Link]

  • DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available from: [Link]

  • Semantic Scholar. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER. Available from: [Link]

  • RSC Publishing. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Available from: [Link]

  • PubChem. 4-Chloropyrido(3,2-d)pyrimidine. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of Some Novel Pyrido[2,3‐d]pyrimidine and Pyrido[3,2‐e][1][2][4]triazolo and Tetrazolo[1,5‐c]pyrimidine Derivatives as Potential Antimicrobial and …. Available from: [Link]

  • PubMed. Development of substituted pyrido[3,2-d]pyrimidines as potent and selective dihydrofolate reductase inhibitors for pneumocystis pneumonia infection. Available from: [Link]

Sources

Comparative

Comparative Guide: Reactivity of 4-Chloro vs. 4,7-Dichloro Pyrido[3,2-d]pyrimidine

Executive Summary In the development of ATP-competitive kinase inhibitors (e.g., EGFR, p38, PI3K), the pyrido[3,2-d]pyrimidine scaffold is a privileged structure. However, the choice between the 4-chloro (monochloro) and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of ATP-competitive kinase inhibitors (e.g., EGFR, p38, PI3K), the pyrido[3,2-d]pyrimidine scaffold is a privileged structure. However, the choice between the 4-chloro (monochloro) and 4,7-dichloro (dichloro) variants is not merely about the final substitution pattern—it dictates the synthetic workflow and reaction kinetics.

  • 4-Chloro-pyrido[3,2-d]pyrimidine: The "Baseline" scaffold. It offers a single highly reactive site (C4) for

    
    . Ideal for rapid library generation where the pyridine ring remains unsubstituted.
    
  • 4,7-Dichloro-pyrido[3,2-d]pyrimidine: The "Dual-Key" scaffold. It possesses two orthogonal reactive sites.[1][2] The C7-chlorine acts as an electron-withdrawing group (EWG), kinetically accelerating the

    
     at C4 ("The Turbo Effect") while remaining inert itself until activated by transition metal catalysis (e.g., Suzuki-Miyaura).
    

This guide delineates the mechanistic differences, experimental protocols, and strategic advantages of using the dichloro variant for sequential functionalization.

Structural & Electronic Analysis

To understand the reactivity, we must analyze the electronic environment of the pyrido[3,2-d]pyrimidine core.

Numbering and Activation
  • Position 4 (Pyrimidine): Located

    
     to N3 and 
    
    
    
    to N1. The electron deficiency of the pyrimidine ring, reinforced by the fused pyridine, makes this position highly electrophilic.
  • Position 7 (Pyridine): Located

    
     to the pyridine nitrogen (N5). In pyridine chemistry, the 
    
    
    
    -position is the least reactive toward nucleophilic attack (
    
    
    ) because the negative charge in the Meisenheimer intermediate cannot be delocalized onto the nitrogen.
The "Turbo Effect" (Inductive Activation)

In the 4,7-dichloro analog, the chlorine atom at C7 exerts a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the core, making the C4 carbon significantly more electropositive (electrophilic) compared to the mono-chloro variant.

Result: The


 reaction at C4 is faster and proceeds at lower temperatures for the 4,7-dichloro scaffold than for the 4-chloro scaffold.

G cluster_0 4-Chloro (Baseline) cluster_1 4,7-Dichloro (Activated) Mono 4-Cl-pyrido[3,2-d]pyrimidine (Standard Electrophilicity) Di 4,7-Dichloro-pyrido[3,2-d]pyrimidine (High Electrophilicity at C4) Effect 7-Cl Inductive Effect (-I) Di->Effect Effect->Mono Increases k(obs) at C4

Figure 1: The 7-chloro substituent acts as an electronic activator, increasing the electrophilicity of the C4 position.

Comparative Reactivity Profile

The following table summarizes the operational differences between the two scaffolds.

Feature4-Chloro Scaffold4,7-Dichloro Scaffold
Primary Reactivity (C4)

(Fast)

(Very Fast)
Secondary Reactivity (C7) N/A (H-atom)Cross-Coupling (Suzuki/Stille)
C4 Substitution Temp.

(typical)

(often RT)
Regioselectivity Exclusive (only one Cl)

(C4 >>> C7)
Common Byproducts Hydrolysis (to 4-one)Hydrolysis; Bis-substitution (rare)
Strategic Use Mono-functional inhibitorsDual-functional (Bitopic) inhibitors
Regioselectivity Insight

In the 4,7-dichloro species, chemoselectivity is controlled by the mechanism.

  • 
     Conditions:  The nucleophile attacks C4 exclusively. C7 is deactivated for 
    
    
    
    (beta-position).
  • Pd-Catalysis: Oxidative addition can occur at C7. However, if C4-Cl is still present, Pd will likely insert at C4 first (more electron-deficient C-Cl bond). Therefore, the sequence must be

    
     (C4) 
    
    
    
    Pd-Coupling (C7).

Experimental Workflows

Workflow Diagram: The Orthogonal Strategy

This diagram illustrates the mandatory sequential functionalization for the 4,7-dichloro scaffold.

ReactionFlow Start 4,7-Dichloro-pyrido[3,2-d]pyrimidine Step1 Step 1: SNAr Reaction (Nucleophile: Amine/Alkoxide) Start->Step1 Mild Base, 0-25°C (Kinetic Control) Warning Avoid: Pd(0) on Dichloro start material (Leads to mixture) Start->Warning Intermed Intermediate: 4-Substituted-7-chloro-pyrido[3,2-d]pyrimidine Step1->Intermed Step2 Step 2: Cross-Coupling (Suzuki/Sonogashira) Intermed->Step2 Pd(0), Heat, Boronic Acid (Chemoselective) Final Final Product: 4,7-Disubstituted Scaffold Step2->Final

Figure 2: Sequential functionalization workflow ensuring regiocontrol.

Detailed Protocols
Protocol A: Regioselective C4-Amination of 4,7-Dichloropyrido[3,2-d]pyrimidine

Objective: Introduce the primary pharmacophore at C4 without disturbing the C7-Cl handle.

  • Preparation: Dissolve 4,7-dichloropyrido[3,2-d]pyrimidine (1.0 eq) in anhydrous THF or Isopropanol (0.1 M).

    • Note: THF is preferred for lower temperatures; IPA for solubility if heating is required.

  • Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (1.2 eq).

    • Critical: Do not use strong inorganic bases (NaH) which might encourage side reactions at C7 or hydrolysis.

  • Nucleophile Addition: Add the amine (1.05 eq) dropwise at

    
     .
    
  • Reaction: Stir at

    
     to RT. Monitor by TLC/LCMS.
    
    • Observation: The 4,7-dichloro variant usually reacts within 1-2 hours at RT. The 4-chloro variant often requires heating to

      
      .
      
  • Workup: Pour into water. The product (4-amino-7-chloro derivative) usually precipitates. Filter and wash with cold water.

Protocol B: C7-Arylation via Suzuki Coupling

Objective: Functionalize the C7 position after C4 is secured.

  • Preparation: Dissolve the 4-amino-7-chloro intermediate (1.0 eq) in 1,4-Dioxane/Water (4:1) .

  • Reagents: Add Arylboronic acid (1.2 eq) and

    
     (2.5 eq).
    
  • Degassing: Sparge with Argon for 10 minutes. Oxygen inhibits the catalyst.

  • Catalyst: Add

    
     (5 mol%).
    
    • Why: The C7-Cl bond is electron-rich (relative to C4) and sterically accessible. Bidentate ligands like dppf provide stability.

  • Reaction: Heat to

    
      for 4-12 hours.
    
  • Purification: Silica gel chromatography is usually required to remove Pd residues and de-boronated byproducts.

Troubleshooting & Optimization

ObservationDiagnosisSolution
Slow reaction at C4 Nucleophile is sterically hindered or electron-poor (e.g., aniline).Switch solvent to n-Butanol and heat to

. The 7-Cl is stable to heat in the absence of Pd.
Hydrolysis (4-OH) Wet solvents or hygroscopic amine.Use anhydrous solvents and store the dichloro starting material under

.
C7 Substitution during Step 1 Use of aggressive nucleophiles (e.g., thiols, alkoxides) with high heat.Maintain temperature

. Thiolates are particularly prone to "over-reaction."
No reaction at C7 (Step 2) Oxidative addition failure.Switch to a more active catalyst system:

+ XPhos (Buchwald precatalysts).

References

  • Bouscary-Desforges, G., et al. (2012).[1][3] Regioselective synthesis of 2,8-disubstituted 4-aminopyrido[3,2-d]pyrimidine-6-carboxylic acid methyl ester compounds. Journal of Organic Chemistry.

    • Context: Establishes the orthogonality of chloro-substituents in pyrido-pyrimidines and the sequence of followed by cross-coupling.
  • Luo, Y., et al. (2019). Regiocontroled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine. ResearchGate / Heterocycles.[4]

    • Context: Provides direct evidence of C4 vs C7 reactivity hierarchies and reaction conditions.
  • BenchChem Reactivity Guide. (2025). Comparative Reactivity Analysis of Dichloropyrimidines.

    • Context: General principles of pyrimidine electrophilicity and the impact of electron-withdrawing groups on r
  • Victory, P., et al. (2011). Pyrido[2,3-d]pyrimidines and pyrido[3,2-d]pyrimidines: Synthesis and Reactivity. Tetrahedron. Context: Comprehensive review of the fusion isomers and their specific electronic behaviors.

Sources

Validation

A Comparative Guide to the Characterization of 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine

This guide provides a comprehensive framework for the characterization of 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine. Recognizing that publicly available experimental data for this specific molecule is limited, we will es...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the characterization of 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine. Recognizing that publicly available experimental data for this specific molecule is limited, we will establish its analytical profile through a detailed comparative analysis with structurally related, well-documented heterocyclic compounds. This approach not only predicts the expected analytical data but also provides researchers with a robust methodology for validating the synthesis and purity of novel pyridopyrimidine derivatives.

The pyridopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. Accurate and thorough characterization is the bedrock of drug discovery, ensuring the integrity of structure-activity relationship (SAR) studies. This document explains the causality behind experimental choices, offers detailed protocols, and presents data in a comparative format to empower researchers in their synthetic and analytical endeavors.

Physicochemical and Structural Comparison

The identity of a compound begins with its fundamental physicochemical properties. The introduction of a methoxy group to the pyridopyrimidine core, when compared to the parent compound 4-Chloropyrido[3,2-d]pyrimidine, significantly alters its molecular weight and is expected to influence properties like polarity and melting point. For a broader context, we also include 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, a widely used intermediate in pharmaceutical synthesis, to highlight the analytical differences stemming from the nature of the fused five-membered ring versus a substituted six-membered pyridine ring.[1]

Below is a comparative table of key properties. The data for the target compound is derived from its chemical formula, while data for the alternatives are sourced from established chemical databases.

Property4-Chloro-7-methoxypyrido[3,2-d]pyrimidine 4-Chloropyrido[3,2-d]pyrimidine4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
CAS Number 1256811-43-4[2]51674-77-2[3]3680-69-1[4]
Molecular Formula C₈H₆ClN₃O[2]C₇H₄ClN₃[3]C₆H₄ClN₃[1][4]
Molecular Weight 195.61 g/mol [2]165.58 g/mol [3]153.57 g/mol [1][4]
Appearance Predicted: White to off-white solidNot specifiedWhite to tan crystalline powder[4]
Melting Point Not availableNot available183-194 °C[4][5]
Structural Comparison Diagram

The following diagram illustrates the structural differences between the target compound and its selected alternatives, providing a visual basis for the comparative analysis of their spectroscopic data.

Caption: Molecular structures of the target compound and comparators.

Spectroscopic Characterization: A Comparative Analysis

Spectroscopic analysis provides a fingerprint of a molecule's structure. By comparing the predicted spectrum of our target compound with the known spectra of related molecules, we can identify key distinguishing features and build confidence in experimental results.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is invaluable for mapping the proton environment of a molecule. The chemical shift, multiplicity, and integration of each signal reveal the connectivity and electronic environment of protons. For our target compound, the key differentiators will be the singlet corresponding to the methoxy group protons and the shifts of the aromatic protons on the pyridine ring, which are influenced by the electron-donating nature of the methoxy group.

CompoundKey ¹H NMR Signals (Predicted/Observed)Rationale
4-Chloro-7-methoxypyrido[3,2-d]pyrimidine ~8.8-9.0 ppm (s, 1H, H2), ~8.5-8.7 ppm (d, 1H, H6), ~7.2-7.4 ppm (d, 1H, H8), ~4.0-4.1 ppm (s, 3H, -OCH₃)The methoxy group is electron-donating, causing an upfield shift of the ortho proton (H8) compared to the unsubstituted analog. The methoxy protons themselves will appear as a characteristic singlet.
4-Chloropyrido[3,2-d]pyrimidine Not availableThe spectrum would lack the methoxy singlet and the aromatic protons would likely be shifted further downfield compared to the methoxy-substituted analog due to the absence of the electron-donating group.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine 12.16 ppm (br, 1H, NH), 8.59 ppm (s, 1H), 7.70 ppm (d, 1H), 6.60 ppm (d, 1H)[6]The pyrrole NH proton is a key feature, typically appearing as a broad singlet far downfield. The coupling patterns of the two doublets are characteristic of the pyrrole ring protons.
Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of a compound and can reveal its elemental composition through high-resolution analysis. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a hallmark feature for these compounds, resulting in a characteristic M+2 peak that is approximately one-third the intensity of the molecular ion peak.

CompoundMolecular Ion (m/z) and Key Features
4-Chloro-7-methoxypyrido[3,2-d]pyrimidine Predicted: [M]⁺ at m/z 195 and [M+2]⁺ at m/z 197 (approx. 3:1 ratio).
4-Chloropyrido[3,2-d]pyrimidine [M]⁺ at m/z 165 and [M+2]⁺ at m/z 167 (approx. 3:1 ratio).[3]
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine [M]⁺ at m/z 153 and [M+2]⁺ at m/z 155 (approx. 3:1 ratio).[1]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. For the pyridopyrimidine core, key vibrations include C=N and C=C stretching within the aromatic rings. The presence of the methoxy group in the target compound will introduce C-O stretching bands.

CompoundKey IR Absorption Bands (cm⁻¹)Rationale
4-Chloro-7-methoxypyrido[3,2-d]pyrimidine Predicted: ~3100-3000 (Aromatic C-H), ~2950-2850 (Aliphatic C-H from OCH₃), ~1620-1570 (C=N stretch), ~1600-1450 (C=C ring stretch), ~1250-1050 (C-O stretch)The C-O stretch from the methoxy group is a key diagnostic peak absent in the other compounds. Aromatic and aliphatic C-H stretches are also expected.[7]
4-Chloropyrido[3,2-d]pyrimidine Predicted: ~3100-3000 (Aromatic C-H), ~1620-1570 (C=N stretch), ~1600-1450 (C=C ring stretch)The spectrum is expected to be simpler, lacking the aliphatic C-H and C-O stretches of the methoxy group.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Observed: ~3400-3100 (N-H stretch)The N-H stretching vibration from the pyrrole ring is a prominent and defining feature of this molecule's IR spectrum.[8]

Experimental Protocols for Characterization

To ensure data integrity, standardized and well-controlled experimental procedures are essential. The following protocols describe the general methodology for obtaining the characterization data discussed above.

General Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and characterization of a novel compound like 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization Syn Chemical Synthesis Workup Reaction Workup (Extraction, etc.) Syn->Workup Purify Purification (Crystallization/Chromatography) Workup->Purify MP Melting Point Purify->MP Submit Pure Sample NMR NMR Spectroscopy (¹H, ¹³C) Purify->NMR Submit Pure Sample MS Mass Spectrometry Purify->MS Submit Pure Sample IR IR Spectroscopy Purify->IR Submit Pure Sample

Caption: Standard workflow for synthesis and analytical characterization.

Protocol 1: Melting Point Determination
  • Place a small, finely powdered sample of the dried compound into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Place the capillary tube into a calibrated melting point apparatus.

  • Heat the sample rapidly to about 15-20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute.

  • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

Causality: A sharp melting point range (e.g., < 2 °C) is indicative of a pure crystalline compound. Impurities typically broaden and depress the melting range.

Protocol 2: NMR Spectroscopy
  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is needed.

  • Acquire the ¹H NMR spectrum using a 400 MHz or higher spectrometer. Standard parameters include a 30-degree pulse and a relaxation delay of 1-2 seconds.

  • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and reference the chemical shifts to the solvent peak or TMS (0.00 ppm).

Causality: The choice of solvent is critical; it must dissolve the sample without having signals that overlap with key sample peaks. Higher field strength spectrometers (e.g., 400 MHz vs. 60 MHz) provide better signal dispersion and resolution, which is crucial for unambiguous structural elucidation of complex aromatic systems.

Protocol 3: Mass Spectrometry (Electrospray Ionization - ESI)
  • Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infuse the solution directly into the ESI source of the mass spectrometer at a flow rate of 5-10 µL/min.

  • Acquire the mass spectrum in positive ion mode. Key parameters to optimize include capillary voltage and cone voltage to achieve stable spray and optimal ionization without fragmentation.

  • Observe the full scan spectrum for the molecular ion ([M+H]⁺) and the characteristic chlorine isotopic pattern.

Causality: ESI is a soft ionization technique that typically keeps the molecule intact, allowing for clear determination of the molecular weight. The use of a high-resolution mass spectrometer (e.g., TOF or Orbitrap) can provide an exact mass measurement, which can be used to confirm the elemental formula.

Conclusion

While direct experimental data for 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine is not widely published, a robust analytical profile can be confidently predicted through comparative analysis with its parent scaffold and other structurally related, well-characterized compounds. The key distinguishing features for this molecule are expected to be a methoxy singlet around 4.0 ppm in the ¹H NMR spectrum, a molecular ion peak at m/z 195 with a corresponding M+2 peak at m/z 197 in the mass spectrum, and a C-O stretching band in its IR spectrum. By employing the standardized protocols outlined in this guide, researchers can systematically validate their synthetic products, ensuring the high quality and integrity required for subsequent applications in drug discovery and development.

References

  • BenchChem. A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives.
  • Taylor & Francis Online. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Available from: [Link]

  • Applied Science and Biotechnology Journal for Advanced Research. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Available from: [Link]

  • National Center for Biotechnology Information. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Available from: [Link]

  • PubChem. 4-Chloropyrido(3,2-d)pyrimidine. Available from: [Link]

  • Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Available from: [Link]

  • U.S. Environmental Protection Agency. 4-Chloro-2-methylpyrido[3,4-d]pyrimidine Properties. Available from: [Link]

  • LookChem. Cas 3680-69-1,4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Available from: [Link]

  • Justia Patents. Novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine. Available from: [Link]

  • Guangzhou Zhenhao Trading Co., Ltd. 4-chloro-7-methoxypyrido[3,2-d]pyrimidine. Available from: [Link]

  • Google Patents. Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.

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Comparative

Introduction: The Structural Significance of the Pyrido[3,2-d]pyrimidine Core

An In-Depth Technical Guide to the Infrared Spectroscopy of Chloropyrido[3,2-d]pyrimidine: A Comparative Analysis for Researchers The pyrido[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of Chloropyrido[3,2-d]pyrimidine: A Comparative Analysis for Researchers

The pyrido[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug development.[1] As a fused ring system combining the structural features of both pyridine and pyrimidine, it serves as the core for a multitude of biologically active compounds, including kinase inhibitors for cancer therapy.[2] The precise structural elucidation of novel derivatives is paramount, and Infrared (IR) spectroscopy provides a rapid, non-destructive, and powerful method for confirming functional groups and probing the intricate vibrational structure of these molecules.

This guide, intended for researchers and drug development professionals, offers a detailed analysis of the expected IR absorption bands for chloropyrido[3,2-d]pyrimidine. In the absence of a published, dedicated spectrum for this specific molecule, we will employ a comparative approach. By synthesizing data from studies on pyrimidine, substituted pyridines, and related heterocyclic systems, we can build a reliable predictive framework for its IR spectrum. This guide explains the causal relationships between molecular structure and vibrational modes, providing a trustworthy reference for spectral interpretation.

Molecular Structure and Key Vibrational Modes

The structure of 4-chloropyrido[3,2-d]pyrimidine features a fused pyridine and pyrimidine ring system with a chlorine atom substituted at the 4-position of the pyrimidine ring.[3] This substitution pattern and the inherent properties of the fused aromatic rings dictate the primary vibrational modes observable in its IR spectrum.

Caption: Molecular structure of 4-chloropyrido[3,2-d]pyrimidine.

Comparative Analysis of Expected IR Absorption Bands

The interpretation of the IR spectrum for chloropyrido[3,2-d]pyrimidine relies on understanding how its structural components—the pyrimidine ring, the pyridine ring, the aromatic C-H bonds, and the C-Cl bond—contribute to the overall vibrational signature. We will compare these expected frequencies to known values from similar molecules.

Vibrational ModeExpected Range (cm⁻¹)Comparative Data & Rationale
Aromatic C-H Stretching 3100 - 3000This region is characteristic of C-H stretching vibrations in aromatic systems. In related pyrido[2,3-d]pyrimidine derivatives, aromatic C-H stretching bands have been observed at 3076 cm⁻¹ and 3078 cm⁻¹. The exact number of bands and their positions will depend on the four C-H bonds present on the fused ring system.
Ring Stretching (C=C and C=N) 1650 - 1400This fingerprint region is highly characteristic of the heterocyclic core. Pyrimidine itself shows four key ring stretching bands between 1400 and 1610 cm⁻¹.[4] For substituted pyridopyrimidines, C=N stretching of the pyrimidine ring is noted around 1591 cm⁻¹ and 1551 cm⁻¹, while aromatic C=C stretching appears near 1593 cm⁻¹ and 1475 cm⁻¹. We expect a series of sharp, medium-to-strong intensity bands in this region.
C-Cl Stretching 850 - 550The C-Cl stretching vibration is a key indicator for the chloro-substituent. While its position can be influenced by the electronic environment, for aryl chlorides, it typically appears in the lower frequency range. In 2,4,6-trichloropyrimidine, a strong band at 833 cm⁻¹ is assigned to a ring breathing mode coupled with C-Cl vibrations.[4] A distinct, strong band should be identifiable in this region.
C-H Out-of-Plane (o.o.p.) Bending 900 - 675These vibrations are sensitive to the substitution pattern on the aromatic rings. The specific arrangement of hydrogen atoms on the pyridine portion of the molecule will give rise to a characteristic pattern of bands in this region, which is useful for confirming isomeric purity.
Ring Bending & Deformation Below 1000The lower frequency region contains complex vibrations involving the in-plane and out-of-plane bending and deformation of the entire fused ring system. These bands are highly specific to the overall molecular structure and contribute significantly to the unique fingerprint of the compound.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To validate the predicted spectral features, a robust experimental protocol is essential. The following describes the standard procedure for analyzing a solid crystalline sample like chloropyrido[3,2-d]pyrimidine using the Potassium Bromide (KBr) pellet technique, a method frequently cited for the analysis of heterocyclic compounds.[5][6]

Objective: To obtain a high-resolution, transmission FTIR spectrum of solid chloropyrido[3,2-d]pyrimidine, free from atmospheric and scattering interference.

Materials:

  • Chloropyrido[3,2-d]pyrimidine (1-2 mg, finely ground)

  • FTIR-grade Potassium Bromide (KBr) (150-200 mg, desiccated)

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR Spectrometer (e.g., Shimadzu FTIR 8101 PC, PerkinElmer)[5]

Methodology:

  • Sample Preparation:

    • Gently grind the 1-2 mg of chloropyrido[3,2-d]pyrimidine into a fine powder using the agate mortar and pestle. This minimizes scattering effects (Christiansen effect) in the spectrum.

    • Add ~150 mg of dry, FTIR-grade KBr to the mortar. KBr is transparent in the mid-IR range (4000-400 cm⁻¹) and acts as a matrix.

    • Thoroughly mix and grind the sample and KBr together for 2-3 minutes to ensure a homogenous dispersion.

  • Pellet Formation:

    • Transfer a portion of the mixture into the pellet-forming die.

    • Place the die under the hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet. A transparent pellet is crucial for minimizing signal loss.

  • Spectral Acquisition:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment. This is critical to subtract the spectral contributions of atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the 4000-400 cm⁻¹ range.[7]

  • Data Processing:

    • The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption bands.

cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Spectral Acquisition cluster_proc Data Processing grind_sample Grind 1-2 mg Sample add_kbr Add 150-200 mg KBr grind_sample->add_kbr mix Mix & Grind Homogeneously add_kbr->mix load_die Load Mixture into Die mix->load_die press Apply 7-10 tons Pressure load_die->press background Acquire Background Spectrum (Atmospheric Correction) press->background run_sample Acquire Sample Spectrum (Co-add 32-64 Scans) background->run_sample process_data Generate Transmittance/ Absorbance Spectrum run_sample->process_data analyze Baseline Correction & Peak Picking process_data->analyze

Caption: Experimental workflow for obtaining an FTIR spectrum using the KBr pellet method.

Conclusion

References

  • [No Source Found]
  • Tandel, et al. (2025). Synthesis of novel pyrido[2,3-d]pyrimidine derivatives with pharmacological properties. INDIAN J. CHEM., FEBRUARY 2025.
  • Shashidhar, M. A., & Rao, K. S. (1986). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Journal of Chemical Sciences, 97(1), 83-90.
  • Sharma, P. K. Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine.
  • El-Naggar, A. M., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI.
  • El-Helw, E.-S. A., et al. (2025).
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.
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  • Abdel-Aziz, M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PMC.
  • Patel, R. B., et al. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science.
  • Prie, G., et al. (2022).
  • PubChem. 4-Chloropyrido(3,2-d)pyrimidine. National Center for Biotechnology Information. Available from: [Link].

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  • Prie, G., et al. (2022).
  • Abdel-Aziz, M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing.
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  • El-Sayed, N. N. E., et al. (2025).

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine

This guide provides essential safety protocols and operational directives for the handling of 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine. As a Senior Application Scientist, my objective is to synthesize established safety...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational directives for the handling of 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine. As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-tested insights to ensure the well-being of researchers and maintain the integrity of your work. The following procedures are grounded in a comprehensive hazard assessment of structurally related compounds, as specific toxicological data for this molecule is not extensively available.

Hazard Analysis and Risk Mitigation

4-Chloro-7-methoxypyrido[3,2-d]pyrimidine is a chlorinated heterocyclic compound. Based on data from structurally similar molecules, it is prudent to assume it may be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation[1][2][3]. Therefore, a proactive and comprehensive approach to personal protection is paramount.

Core Principles of Safe Handling:

  • Engineering Controls as the First Line of Defense: All manipulations of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. The work area must be well-ventilated.

  • Minimizing Exposure: The primary goal is to prevent any direct contact with the substance. This is achieved through a combination of appropriate personal protective equipment (PPE) and meticulous handling techniques.

  • Preparedness for Emergencies: Despite all precautions, accidental exposure or spills can occur. Having a clear, well-rehearsed emergency plan is crucial.

Personal Protective Equipment (PPE): A Multi-layered Defense

The selection of PPE is not merely a checklist but a system designed to provide a robust barrier against potential hazards. Each component plays a critical role in mitigating specific risks.

PPE CategoryItem SpecificationRationale and Best Practices
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields, or chemical splash goggles. A face shield is recommended when handling larger quantities.Protects against splashes and aerosols. Goggles provide a more complete seal than safety glasses. A face shield offers an additional layer of protection for the entire face[4].
Hand Protection Nitrile or neoprene gloves. Double gloving is strongly recommended.Provides a barrier against skin contact. Regularly inspect gloves for any signs of degradation or perforation. If contact with the chemical occurs, remove gloves immediately, wash hands thoroughly, and don new gloves.
Body Protection A flame-resistant laboratory coat with long sleeves and a solid front.Protects skin and personal clothing from contamination. The lab coat should be kept clean and replaced immediately if grossly contaminated.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be necessary if working outside of a fume hood or if aerosolization is likely.Prevents the inhalation of harmful vapors or dust particles. The need for respiratory protection should be determined by a formal risk assessment.
Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine is essential to minimize risk. The following workflow outlines the critical steps from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep 1. Don Full PPE Area 2. Prepare Fume Hood Prep->Area Material 3. Assemble Materials Area->Material Weigh 4. Weigh Compound Material->Weigh Reaction 5. Perform Reaction Weigh->Reaction Decontaminate 6. Decontaminate Surfaces Reaction->Decontaminate Waste 7. Segregate Waste Decontaminate->Waste Doff 8. Doff PPE Waste->Doff

Caption: A stepwise workflow for the safe handling of 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine.

Detailed Procedural Steps:

  • Don Full PPE: Before entering the designated work area, ensure all required PPE is worn correctly.

  • Prepare Fume Hood: Verify that the chemical fume hood is functioning correctly. The work surface should be clean and uncluttered.

  • Assemble Materials: Gather all necessary chemicals, glassware, and equipment.

  • Weigh Compound: Carefully weigh the required amount of 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine within the fume hood.

  • Perform Reaction: Conduct all experimental manipulations within the fume hood.

  • Decontaminate Surfaces: Upon completion of the work, decontaminate all surfaces and equipment that may have come into contact with the compound.

  • Segregate Waste: All waste containing 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine must be treated as hazardous waste and disposed of according to institutional and local regulations.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly.

Emergency Procedures: Rapid and Effective Response

In the event of an emergency, a swift and correct response is critical to minimizing harm.

Emergency ScenarioImmediate Action Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing. Seek medical attention.
Eye Contact Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[5][6].
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[5].
Spill Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's hazardous material response team[7].
Disposal Plan: Environmental Responsibility

All waste containing 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine must be considered hazardous.

Waste Segregation and Disposal Workflow:

WasteDisposalWorkflow cluster_collection Waste Collection cluster_containment Containment cluster_disposal Final Disposal Solid Solid Waste (Contaminated consumables) SolidContainer Sealed, Labeled Solid Waste Container Solid->SolidContainer Liquid Liquid Waste (Reaction mixtures, solvents) LiquidContainer Sealed, Labeled Liquid Waste Container Liquid->LiquidContainer EHSOffice Arrange Pickup by Environmental Health & Safety SolidContainer->EHSOffice LiquidContainer->EHSOffice

Caption: A workflow for the proper segregation and disposal of waste containing 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine.

  • Solid Waste: Contaminated gloves, paper towels, and other solid materials should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, sealed, and labeled container for liquid hazardous waste.

  • Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine, ensuring a safe and productive research environment.

References

  • EMS DIVISION. (2020, December 31). PROTOCOL 25P HAZARDOUS MATERIALS TOXICOLOGY. Retrieved from [Link]

  • PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloropyrido(3,2-d)pyrimidine. Retrieved from [Link]

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